5-Nitropyridazin-4-amine
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Overview
Description
5-Nitropyridazin-4-amine: is an organic compound with the molecular formula C4H4N4O2 . It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a nitro group (-NO2) at the 5-position and an amino group (-NH2) at the 4-position of the pyridazine ring. It is a white or pale yellow crystalline solid that is sparingly soluble in water but soluble in organic solvents like ethanol and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitropyridazin-4-amine typically involves the nitration of pyridazine derivatives. One common method is the nitration of 3,6-dichloropyridazine-4-amine using fuming nitric acid and sulfuric acid at low temperatures (0°C) followed by heating to 60°C for several hours . The reaction mixture is then neutralized and extracted to obtain the desired product.
Industrial Production Methods: In industrial settings, continuous flow synthesis methods are often employed to enhance safety and efficiency. For example, the nitration of pyridine N-oxide followed by reduction can be carried out in a continuous flow system to minimize the accumulation of highly energetic intermediates and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 5-Nitropyridazin-4-amine undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: (Diacetoxyiodo)benzene, benzene, reflux.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, methanol.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of oxadiazolo derivatives.
Reduction: Formation of 4,5-diaminopyridazine.
Substitution: Formation of various substituted pyridazines depending on the nucleophile used.
Scientific Research Applications
5-Nitropyridazin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Nitropyridazin-4-amine involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, the compound can modulate cellular signaling pathways, leading to changes in gene expression and cellular responses .
Comparison with Similar Compounds
3,6-Dichloro-5-nitropyridazin-4-amine: This compound is structurally similar but contains chlorine atoms at positions 3 and 6 instead of hydrogen atoms.
4,7-Dichloro[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide: This compound is an oxadiazolo derivative of pyridazine and is used in the synthesis of photovoltaic materials and biologically active compounds.
Uniqueness: 5-Nitropyridazin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its nitro and amino groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-nitropyridazin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O2/c5-3-1-6-7-2-4(3)8(9)10/h1-2H,(H2,5,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRSXLDQHZIQDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=N1)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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